molecular formula C25H20N4O4S2 B2852277 5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223781-38-1

5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2852277
CAS No.: 1223781-38-1
M. Wt: 504.58
InChI Key: KTJYOSMAHBQBDP-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a fused 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one core. Key substituents include a 2-ethoxyphenylmethyl group at position 5 and a 4-nitrophenylmethylsulfanyl group at position 2. The methylsulfanyl moiety may enhance lipophilicity and participate in non-covalent interactions. While direct crystallographic data for this compound are unavailable, its structural complexity suggests the use of programs like SHELX for refinement and analysis in related studies .

Properties

IUPAC Name

5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S2/c1-2-33-20-8-4-3-6-17(20)14-28-24(30)22-21(19-7-5-13-26-23(19)35-22)27-25(28)34-15-16-9-11-18(12-10-16)29(31)32/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJYOSMAHBQBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups including ethoxyphenyl and nitrophenyl moieties. This structural complexity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H21N3O4S
Molecular Weight397.46 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of nitrophenyl compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing triazole and thiazole rings. These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound under review may exhibit similar mechanisms due to the presence of the triazatricyclo structure.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The nitrophenyl group may interact with enzymes involved in cellular processes, leading to inhibition.
  • Cell Membrane Disruption : The ethoxyphenyl moiety could facilitate penetration into lipid membranes, enhancing cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of nitrophenyl derivatives against bacterial strains such as E. coli and S. aureus. The results demonstrated that modifications in the phenyl groups significantly enhanced antibacterial activity .

Study 2: Anticancer Properties

In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with similar tricyclic structures induced apoptosis at micromolar concentrations. The study highlighted the importance of the thiazole ring in mediating these effects through caspase activation .

Comparison with Similar Compounds

Nitrobenzyl Derivatives

describes compounds with 4-nitrobenzyl groups, such as methyl(4-(4-nitrobenzyl)phenyl)sulfane (s-15) and 4-(4-nitrobenzyl)benzaldehyde (s-4) . These share the nitrobenzyl motif with the target compound but lack the tricyclic core. Key comparisons:

  • Electronic Effects: The nitro group in all compounds enhances electrophilicity, but in the target compound, this is counterbalanced by the electron-donating ethoxy group, creating a polarized electronic environment .
  • Reactivity: Aldehyde-containing analogues (e.g., s-4) are prone to nucleophilic addition, whereas the target compound’s cyclic amide and thioether groups may favor ring-opening or oxidation reactions .

Sulfanyl-Containing Analogues

  • Methyl(4-(4-nitrobenzyl)phenyl)sulfane (s-15) ():
    • Shares the methylsulfanyl and nitrobenzyl groups with the target compound. The linear structure of s-15 likely results in higher conformational flexibility compared to the rigid tricyclic system of the target compound .

Physicochemical Properties (Inferred)

  • Solubility: The nitro group reduces solubility in polar solvents, but the ethoxy and sulfanyl groups may mitigate this effect through weak polar interactions.
  • Stability: The tricyclic core likely enhances thermal stability compared to linear analogues like s-15 .

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